molecular formula C18H12N2O2 B8650580 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione CAS No. 89986-91-4

2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione

Cat. No. B8650580
CAS RN: 89986-91-4
M. Wt: 288.3 g/mol
InChI Key: WDHCRURNPCZZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione is a useful research compound. Its molecular formula is C18H12N2O2 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89986-91-4

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

2,3-dimethylnaphtho[3,2-f]quinoxaline-7,12-dione

InChI

InChI=1S/C18H12N2O2/c1-9-10(2)20-16-14(19-9)8-7-13-15(16)18(22)12-6-4-3-5-11(12)17(13)21/h3-8H,1-2H3

InChI Key

WDHCRURNPCZZII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2-Diaminoanthraquinone (1.19 g, 5 mmol) is dissolved in N,N-dimethylformamide (30 mL), and concentrated sulfuric acid (0.1 mL) is further added thereinto after methyl vinyl ketone (0.36 g, 5 mmol) is added thereinto. After mixing and reacting in room temperature for 72 hours, the reacted mixture is transferred into icy water (200 mL) for precipitation. The precipitate is collected and recrystallized by hot alcohol, so as to obtain the black compound 24, and the production rate is 25%.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
methyl vinyl ketone
Quantity
0.36 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.